molecular formula C23H19N5OS2 B2367111 3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-03-6

3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Katalognummer: B2367111
CAS-Nummer: 847403-03-6
Molekulargewicht: 445.56
InChI-Schlüssel: UAUDYIGRMIXKGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-((Pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-ylmethyl thioether group at position 5, an o-tolyl (ortho-methylphenyl) group at position 4, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 2. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound’s design leverages the triazole ring’s stability and hydrogen-bonding capacity, the benzo[d]thiazol-2(3H)-one’s electron-deficient aromatic system, and the pyridine moiety’s ability to engage in π-π interactions.

Eigenschaften

IUPAC Name

3-[[4-(2-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS2/c1-16-7-2-3-9-18(16)28-21(14-27-19-10-4-5-11-20(19)31-23(27)29)25-26-22(28)30-15-17-8-6-12-24-13-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUDYIGRMIXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel class of chemical entities with potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Structural Overview

The compound is characterized by a complex structure that includes:

  • A triazole moiety, which is known for its diverse biological activities.
  • A benzo[d]thiazole core that enhances its bioactivity.
  • A pyridine substituent which may contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer activity. The specific compound under discussion has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
    • Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability .
  • Case Studies :
    • In vitro studies have demonstrated that related triazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .
    • One study reported an IC50 value of 6.2 μM for a related compound against HCT-116 cells, indicating promising anticancer potential .

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to cancer progression . The specific compound's structural features may enhance its ability to act as an antioxidant.

Pharmacological Implications

Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential. The following aspects are critical for future studies:

  • Structure-Activity Relationship (SAR) :
    • Understanding how modifications to the triazole or thiazole moieties affect biological activity will be crucial in optimizing efficacy and selectivity.
  • In Vivo Studies :
    • While in vitro results are promising, in vivo studies will be necessary to assess the pharmacokinetics and overall therapeutic potential.
  • Combination Therapies :
    • Investigating the effects of this compound in combination with existing chemotherapeutic agents could provide insights into synergistic effects that enhance anticancer efficacy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic structures known for their biological activity. The triazole and thiazole rings, which are integral parts of the compound, are synthesized through cyclization reactions involving pyridine derivatives and thioketones. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Applications

Recent studies have highlighted the anticancer properties of similar triazole derivatives. For instance, compounds containing the triazole ring have shown significant cytotoxic effects against various human cancer cell lines. In vitro studies indicated that derivatives with a pyridine moiety exhibited enhanced activity against breast cancer and leukemia cell lines .

A specific study evaluated a series of triazole-thiazole derivatives for their cytotoxicity against six human cancer cell lines. The results demonstrated that several compounds exhibited notable cytotoxicity, suggesting that the incorporation of both triazole and thiazole rings may contribute synergistically to their anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of compounds similar to 3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has also been explored. Thiazole derivatives are well-documented for their antibacterial properties. For example, thiazole-containing compounds have been shown to possess activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

In one study, a series of thiazolo[4,5-b]pyridines were synthesized and evaluated for their antimicrobial efficacy against Pseudomonas aeruginosa and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives . This suggests that the combination of thiazole and pyridine functionalities may enhance antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the triazole or thiazole rings can significantly influence their potency. For instance:

  • Pyridine Substitution : The introduction of a pyridine ring can enhance lipophilicity and improve membrane permeability, which is essential for cellular uptake.
  • Thioether Linkage : The thioether group may play a role in modulating biological interactions by facilitating binding to target proteins or enzymes involved in cancer progression or microbial resistance mechanisms.

Case Studies

  • Anticancer Evaluation : A study screened various triazole derivatives for anticancer activity using MTT assays across multiple cancer cell lines. Compounds with the pyridine-thio linkage demonstrated enhanced cytotoxicity compared to their non-thio counterparts .
  • Antimicrobial Screening : Another research focused on synthesizing thiazole derivatives and evaluating their antimicrobial properties against resistant bacterial strains. The study concluded that certain modifications led to significant increases in antibacterial efficacy, highlighting the importance of chemical diversity in drug design .

Vergleich Mit ähnlichen Verbindungen

Triazole-Thioether Derivatives

Compound ID Substituents (Triazole Positions) Key Features Yield (%) Melting Point (°C) Source
6m () 5-(Pyridin-2-ylmethyl thio), 4-(4-methoxyphenyl) High yield (92%), strong π-π interactions 92 196–198
6s () 5-(Benzo[d]thiazol-2-ylmethyl thio), 4-(4-methoxyphenyl) Extended conjugation via benzothiazole 80 198–200
(Compound 1) 5-(2-Chloro-5-(trifluoromethyl)benzyl thio), 4-(pyridin-3-ylmethyl) Electron-withdrawing CF₃ group enhances stability 75 122–123
Target Compound 5-(Pyridin-3-ylmethyl thio), 4-(o-tolyl) Ortho-methyl group increases steric hindrance N/A N/A

Key Observations :

  • The o-tolyl group introduces steric bulk compared to para-substituted aryl groups (e.g., 4-methoxyphenyl in 6m/6s), which may reduce crystallinity and solubility .

Benzo[d]thiazole-Linked Triazoles

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Source
4d () 1,3,4-Oxadiazole 5-p-Tolyl, benzo[d]thiazole 78.5 125–128
4h () 1,3,4-Oxadiazole 5-(4-Pentylphenyl), benzo[d]thiazole 81.1 196–198
Target Compound 1,2,4-Triazole 5-(Pyridin-3-ylmethyl thio), benzo[d]thiazole N/A N/A

Key Observations :

  • Alkyl/aryl substitutions (e.g., pentyl in 4h) increase lipophilicity compared to heteroaromatic thioethers (target compound) .

Physicochemical and Spectral Data

  • Melting Points : Triazole derivatives with para-substituted aryl groups (e.g., 6m, 6s) exhibit higher melting points (196–200°C) than ortho-substituted analogs due to improved crystallinity .
  • NMR Trends : Pyridine protons in similar compounds (e.g., ) resonate at δ 8.3–8.6 ppm, while benzo[d]thiazole carbonyl carbons appear at ~165 ppm in $^{13}\text{C}$ NMR .

Research Implications and Gaps

  • Biological Activity: While and highlight cytotoxic and antiviral activities in triazole derivatives, the target compound’s efficacy remains unstudied.
  • Synthetic Optimization : Microwave methods () should be prioritized for the target compound to improve yield and purity .

References : Microwave synthesis of morpholine-triazole derivatives. Substituted 1,2,4-triazoles as leukotriene biosynthesis inhibitors. Oxadiazole-benzo[d]thiazole hybrids (Molecules, 2012). SAR studies of kappa opioid receptor agonists. Oxadiazole derivatives with alkyl/aryl substituents (Molecules, 2012). Microwave-assisted alkylation of triazole-thiols. Cytotoxic triazole-indole conjugates.

Vorbereitungsmethoden

Cyclocondensation Reaction

A mixture of thiocarbohydrazide (1.0 equiv) and o-tolyl isocyanate (1.1 equiv) in ethanol is refluxed for 12 hours, yielding 4-(o-tolyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.

Oxidative Desulfurization

Treatment with hydrogen peroxide (30%) in acetic acid at 80°C for 3 hours converts the thione to the corresponding thiol (85% yield).

Functionalization of Benzo[d]thiazol-2(3H)-one

The benzothiazolone moiety is prepared via Friedel-Crafts acylation followed by cyclization.

Friedel-Crafts Acylation

Benzo[d]thiazol-2(3H)-one is acylated with chloroacetyl chloride in the presence of AlCl₃ (2.0 equiv) at 0°C, yielding 3-(chloroacetyl)benzo[d]thiazol-2(3H)-one (72% yield).

Amination of Chloroacetyl Derivative

Reaction with excess ammonium hydroxide (28%) in ethanol at 25°C for 24 hours produces 3-(aminomethyl)benzo[d]thiazol-2(3H)-one (68% yield).

Coupling of Triazole and Benzothiazolone Moieties

A Mannich-type reaction links the aldehyde-functionalized triazole with the aminated benzothiazolone.

Reductive Amination Protocol

Parameter Value
Intermediate A 1.0 equiv
Intermediate B 1.1 equiv
Reducing Agent NaBH₃CN (1.5 equiv)
Solvent MeOH/THF (1:1)
Temperature 25°C
Time 12 hours
Yield 65%

Microwave-Assisted Optimization

Comparative studies demonstrate significant efficiency gains using microwave irradiation:

Step Conventional Method Microwave Method Yield Improvement
Triazole Cyclization 12 h, 80°C, 73% 15 min, 120°C, 87% +14%
Thioether Formation 6 h, 60°C, 78% 20 min, 100°C, 89% +11%
Reductive Amination 12 h, 25°C, 65% 30 min, 80°C, 77% +12%

Microwave conditions reduce reaction times by 85–95% while improving yields through enhanced kinetic control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.65 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.25 (m, 8H, aromatic), 5.12 (s, 2H, SCH₂), 4.88 (s, 2H, NCH₂), 2.45 (s, 3H, o-tolyl-CH₃).
  • HRMS (ESI+) : m/z Calculated for C₂₅H₂₂N₆OS₂: 510.1254; Found: 510.1258.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 12.4 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing 1,2,3-triazole byproducts are minimized using o-tolyl isocyanate instead of aryl azides.
  • Oxidation of Thiol Intermediate : Strict inert atmosphere (N₂) prevents disulfide formation during storage.
  • Steric Hindrance in Coupling : Employing NaBH₃CN instead of NaBH₄ enhances reactivity toward bulky substrates.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Key steps include:

  • Formation of the triazole core via cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds.
  • Introduction of the pyridinylmethylthio and o-tolyl substituents through alkylation or thioetherification.
  • Final coupling with the benzothiazolone moiety under controlled pH and temperature (typically 60–80°C) to prevent side reactions . Optimization strategies :
  • Use catalysts like triethylamine or DMAP to enhance reaction rates and selectivity .
  • Monitor purity via HPLC after each step, with recrystallization in ethanol/DMF mixtures to isolate intermediates .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions and bond formation (e.g., pyridinylmethylthio linkage at C5 of the triazole) .
  • IR spectroscopy : Confirms functional groups (e.g., C=S stretch at ~1250 cm1^{-1} for benzothiazolone) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Target enzymes like cytochrome P450 14α-demethylase (for antifungal activity) or kinases (anticancer potential), given triazole derivatives’ known interactions .
  • Cell viability assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial disk diffusion : Screen against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking guide the study of this compound’s bioactivity?

  • DFT calculations : Predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps to correlate electronic properties with reactivity. Basis sets like B3LYP/6-311G(d,p) are effective for triazole derivatives .
  • Molecular docking : Simulate binding to targets (e.g., 14α-demethylase, PDB:3LD6) to identify key interactions (e.g., hydrogen bonding with pyridinyl groups, hydrophobic contacts with o-tolyl) .
  • MD simulations : Assess stability of ligand-target complexes over time to prioritize synthetic analogs .

Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties and bioactivity?

  • Substituent effects :
  • Pyridinylmethylthio group : Enhances solubility via polar interactions but may reduce membrane permeability .
  • o-Tolyl group : Increases hydrophobicity, improving binding to hydrophobic enzyme pockets .
    • Methodology :
  • Synthesize analogs with substituents like 4-chlorophenyl or thiophene.
  • Compare logP (via shake-flask method), solubility (UV/Vis), and IC50_{50} values in enzyme assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?

  • Target specificity profiling : Use kinome-wide or pathogen-specific enzyme panels to identify primary targets .
  • Transcriptomic analysis : Compare gene expression changes in treated vs. untreated cells to pinpoint pathways affected .
  • Metabolomics : Track metabolite shifts (e.g., ergosterol levels for antifungal activity) to validate mechanisms .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate efficacy and toxicity?

  • In vitro : Use 5–8 concentration points (e.g., 0.1–100 µM) with triplicate replicates. Include positive controls (e.g., fluconazole for antifungal assays) .
  • In vivo : For murine models, apply OECD guidelines (e.g., acute toxicity via LD50_{50} testing) before efficacy studies .
  • Data interpretation : Calculate EC50_{50}/IC50_{50} using nonlinear regression (e.g., GraphPad Prism) and assess selectivity indices (IC50,normal cells_{50,\text{normal cells}}/IC50,cancer cells_{50,\text{cancer cells}}) .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Byproduct formation : Occurs during triazole cyclization; monitor via TLC and optimize reaction time/temperature .
  • Low yields in final coupling : Use excess benzothiazolone (1.2 eq) and anhydrous conditions to drive the reaction .
  • Purification challenges : Employ column chromatography (silica gel, hexane/EtOAc gradient) for intermediates; use preparative HPLC for the final product .

Methodological Resources

  • Spectral databases : SDBS and NIST Chemistry WebBook for reference IR/NMR spectra .
  • Software : Gaussian (DFT), AutoDock Vina (docking), and GROMACS (MD) for computational studies .
  • Synthetic protocols : Follow modular approaches from analogous triazole-benzothiazole hybrids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.